

An In-Depth Technical Guide to 1,4-Cyclooctadiene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1,4-Cyclooctadiene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene is a cyclic olefin that, along with its isomers, serves as a versatile building block in organic synthesis and a valuable ligand in organometallic chemistry. Its unique eight-membered ring structure and the presence of two double bonds make it a substrate for a variety of chemical transformations, including isomerizations, cycloadditions, and polymerizations. This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-cyclooctadiene**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the context of materials science and drug development.

Physical and Chemical Properties

1,4-Cyclooctadiene is a colorless liquid with a characteristic hydrocarbon odor. The (Z,Z)- or cis,cis-isomer is the most common form. Its physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂	[1][2]
Molecular Weight	108.18 g/mol	[1][2]
CAS Number	1073-07-0	[3][4]
Appearance	Colorless liquid	
Odor	Strong	

Physicochemical Data

Property	Value	Reference(s)
Density	0.8754 g/cm ³	
Boiling Point	145-147 °C	[5]
Melting Point	-53 °C (220 K)	[4]
Solubility	Insoluble in water; Soluble in organic solvents	
Refractive Index	1.4915	

Spectral Data

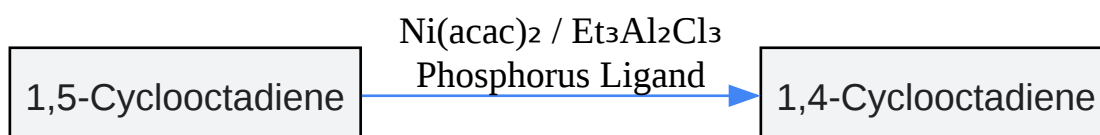
Spectroscopy	Key Features	Reference(s)
¹ H NMR (CDCl ₃)	δ ~5.5-5.7 (m, 4H, =CH), ~2.2-2.4 (m, 8H, -CH ₂ -)	
¹³ C NMR (CDCl ₃)	δ ~129-130 (=CH), ~26-29 (-CH ₂)	
Infrared (IR)	C-H stretch (alkene) ~3015 cm ⁻¹ , C=C stretch ~1650 cm ⁻¹	
Mass Spectrometry	M ⁺ at m/z = 108	[4]

Synthesis and Isomerization

1,4-Cyclooctadiene is often synthesized from its more readily available isomer, 1,5-cyclooctadiene, or from 1,3-cyclooctadiene.

Isomerization of 1,5-Cyclooctadiene to 1,4-Cyclooctadiene

The isomerization of 1,5-cyclooctadiene to the 1,4-isomer can be achieved using various transition metal catalysts.



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Caption: Isomerization of 1,5-cyclooctadiene to **1,4-cyclooctadiene**.

Experimental Protocol: Isomerization of 1,5-Cyclooctadiene[6]

This protocol describes the selective isomerization of 1,5-cyclooctadiene to **1,4-cyclooctadiene** using a nickel-based catalyst system.

Materials:

- Bis(acetylacetonato)nickel(II) [Ni(acac)₂]
- Triethyldialuminum trichloride (Et₃Al₂Cl₃)
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (L-3)
- 1,5-Cyclooctadiene (1,5-COD)
- Toluene, anhydrous

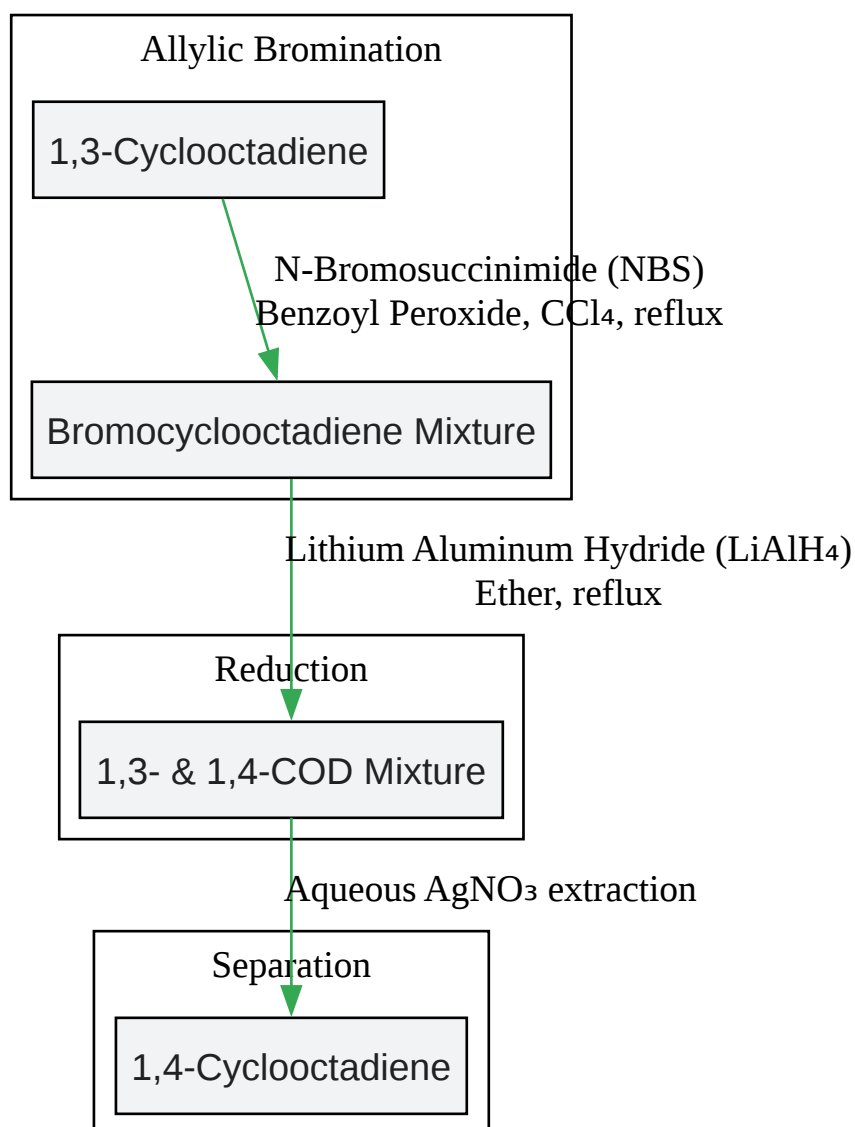
Procedure:

- In a glovebox, a Schlenk flask is charged with Ni(acac)₂ and the phosphorus ligand (L-3) in a 1:3 molar ratio in anhydrous toluene.

- The mixture is cooled to -30 °C.
- A solution of $\text{Et}_3\text{Al}_2\text{Cl}_3$ in toluene (Ni:Al₂ molar ratio of 1:10) is added dropwise to the catalyst mixture.
- 1,5-Cyclooctadiene is then added to the catalyst solution. The reaction progress is monitored by gas chromatography.
- Upon completion, the reaction is quenched by the addition of a small amount of isopropanol.
- The product mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by fractional distillation to yield pure **1,4-cyclooctadiene**.

Synthesis from 1,3-Cyclooctadiene via Bromination and Reduction

A facile synthesis of **1,4-cyclooctadiene** involves the allylic bromination of 1,3-cyclooctadiene followed by reduction.



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Caption: Synthesis of **1,4-cyclooctadiene** from 1,3-cyclooctadiene.

Experimental Protocol: Synthesis from 1,3-Cyclooctadiene[7]

Materials:

- 1,3-Cyclooctadiene
- N-Bromosuccinimide (NBS)

- Benzoyl peroxide
- Carbon tetrachloride (CCl_4)
- Lithium aluminum hydride (LiAlH_4)
- Diethyl ether, anhydrous
- Aqueous silver nitrate (AgNO_3) solution (50%)
- Aqueous sodium hydroxide (NaOH) solution

Procedure:

Part A: Allylic Bromination

- A mixture of 1,3-cyclooctadiene, NBS, and a catalytic amount of benzoyl peroxide in CCl_4 is heated to reflux.
- The reaction is monitored for the consumption of NBS.
- After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
- The filtrate is washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.

Part B: Reduction

- The crude bromocyclooctadiene mixture is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of LiAlH_4 in diethyl ether.
- The reaction mixture is refluxed overnight.
- After cooling, the excess LiAlH_4 is carefully quenched by the sequential addition of water and aqueous NaOH .

- The resulting solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate.
- The ether is removed by distillation to yield a mixture of 1,3- and **1,4-cyclooctadiene**.

Part C: Separation

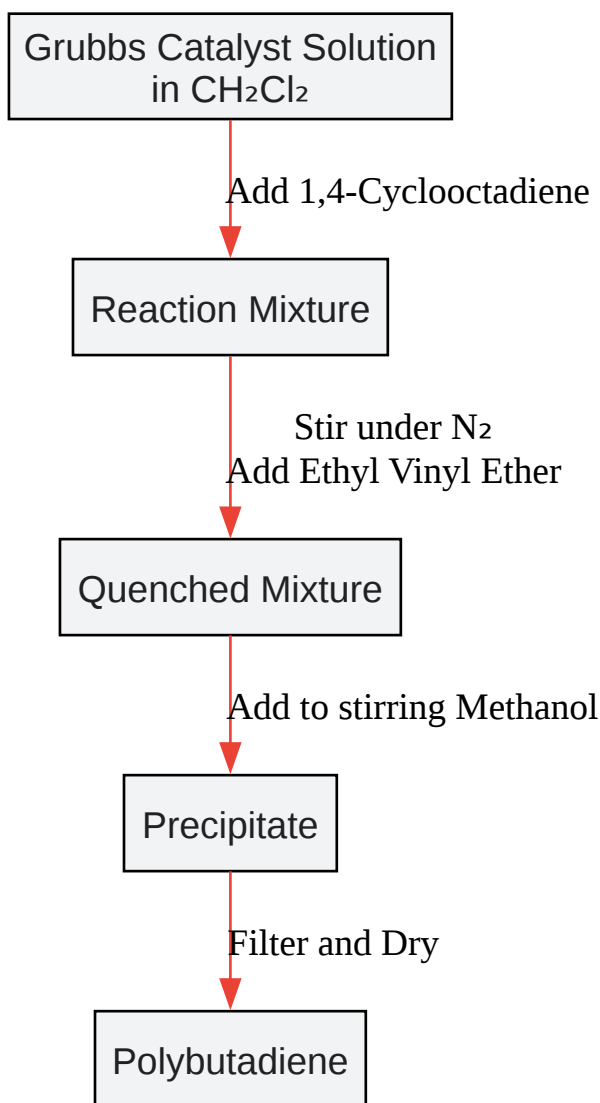
- The mixture of dienes is treated with an aqueous solution of silver nitrate (50%). The 1,4-isomer selectively forms a silver nitrate complex, which precipitates or partitions into the aqueous phase.
- The aqueous layer containing the silver complex is separated and treated with an aqueous sodium hydroxide solution to regenerate the **1,4-cyclooctadiene**.
- The liberated **1,4-cyclooctadiene** is extracted with ether, washed with water, dried, and purified by distillation.

Chemical Reactivity

1,4-Cyclooctadiene undergoes a variety of chemical reactions, including isomerization, polymerization, and additions to the double bonds.

Ring-Opening Metathesis Polymerization (ROMP)

1,4-Cyclooctadiene can undergo ROMP in the presence of a suitable catalyst, such as a Grubbs catalyst, to produce polybutadiene.



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Caption: Experimental workflow for the ROMP of **1,4-cyclooctadiene**.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP)[[8](#)]

Materials:

- Grubbs' second-generation catalyst
- **1,4-Cyclooctadiene**
- Dichloromethane (CH₂Cl₂), dry and degassed

- Ethyl vinyl ether
- Methanol

Procedure:

- A solution of the Grubbs' catalyst in dry, degassed CH_2Cl_2 is prepared under an inert atmosphere (e.g., nitrogen).
- **1,4-Cyclooctadiene** is added to the rapidly stirring catalyst solution.
- The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes).
- The polymerization is terminated by the addition of ethyl vinyl ether, and the mixture is stirred for an additional period (e.g., 60 minutes).
- The polymer is precipitated by adding the reaction solution dropwise to a large volume of rapidly stirring methanol.
- The precipitated polybutadiene is collected by filtration, washed with methanol, and dried under vacuum.

Epoxidation

The double bonds of **1,4-cyclooctadiene** can be epoxidized using peroxy acids to form the corresponding mono- and diepoxides.

Experimental Protocol: Epoxidation

Materials:

- **1,4-Cyclooctadiene**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium sulfite solution

Procedure:

- **1,4-Cyclooctadiene** is dissolved in CH_2Cl_2 and cooled in an ice bath.
- A solution of m-CPBA in CH_2Cl_2 is added dropwise to the stirred solution of the diene. The amount of m-CPBA can be controlled to favor mono- or diepoxidation.
- The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
- The reaction mixture is then washed successively with saturated aqueous sodium sulfite solution (to destroy excess peroxy acid), saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to isolate the epoxide(s).

Bromination

Addition of bromine across the double bonds of **1,4-cyclooctadiene** yields dibromo- and tetrabromocyclooctane derivatives.

Experimental Protocol: Bromination[7]

Materials:

- **1,4-Cyclooctadiene**
- Bromine (Br_2)
- Carbon tetrachloride (CCl_4) or Dichloromethane (CH_2Cl_2)
- Aqueous sodium thiosulfate solution

Procedure:

- **1,4-Cyclooctadiene** is dissolved in CCl_4 and cooled in an ice bath.
- A solution of bromine in CCl_4 is added dropwise to the stirred solution of the diene until a faint bromine color persists.
- The reaction mixture is stirred for a short period at 0 °C.
- The excess bromine is quenched by washing with an aqueous sodium thiosulfate solution.
- The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the brominated product. Further purification can be achieved by recrystallization or chromatography if necessary.

Relevance to Drug Development and Materials Science

While **1,4-cyclooctadiene** itself is not known to possess significant biological activity, its derivatives and its role as a ligand in metal complexes are of considerable interest to researchers and drug development professionals.

As a Synthetic Precursor

1,4-Cyclooctadiene is a versatile starting material for the synthesis of more complex molecules with potential biological activity. The eight-membered ring can be functionalized or rearranged to create novel scaffolds for medicinal chemistry. For instance, derivatives of cyclooctadiene have been used to synthesize heteroadamantanes, which are three-dimensional structures that can serve as rigid scaffolds in drug design.^[8] The introduction of heteroatoms into the adamantane cage can improve physicochemical properties such as solubility and lipophilicity.

As a Ligand in Bioactive Metal Complexes

Cyclooctadiene is a widely used ligand in organometallic chemistry. Metal complexes containing cyclooctadiene ligands have been investigated for their catalytic and biological properties. In the context of drug development, platinum complexes bearing cyclooctadiene ligands have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of the well-known anticancer drug cisplatin.[6] The cyclooctadiene ligand in these complexes can influence their stability, solubility, and interaction with biological targets.

Conclusion

1,4-Cyclooctadiene is a valuable and versatile chemical compound with a rich chemistry. Its physical and chemical properties are well-characterized, and a variety of synthetic routes and reactions have been developed. While not a drug itself, its importance in materials science through polymerization and its role as a precursor and ligand in the synthesis of potentially bioactive molecules make it a compound of significant interest to the scientific community, including those in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry of this fascinating molecule.

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